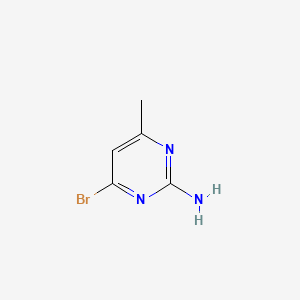

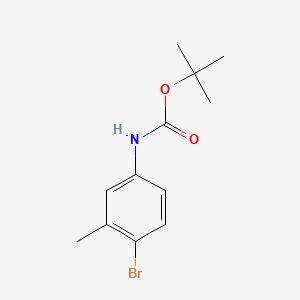

3-Amino-5-bromo-4-methylpyridin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

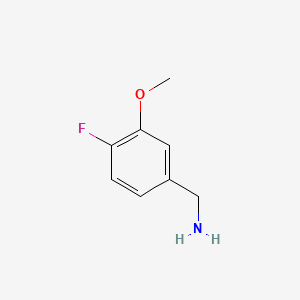

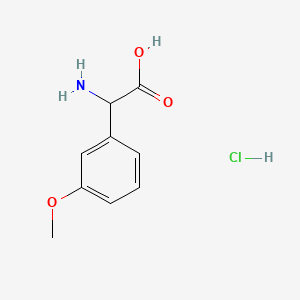

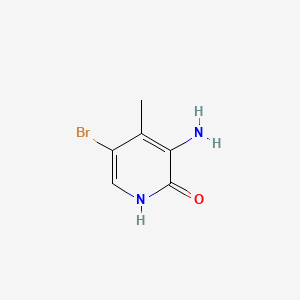

3-Amino-5-bromo-4-methylpyridin-2-ol is a chemical compound with the molecular formula C6H7BrN2O . It is typically used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular structure of 3-Amino-5-bromo-4-methylpyridin-2-ol is represented by the InChI code: 1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) . The molecular weight of this compound is 203.04 .Physical And Chemical Properties Analysis

3-Amino-5-bromo-4-methylpyridin-2-ol is a solid at room temperature . It has a molecular weight of 203.04 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Bromodomain Ligand Identification and Validation

One notable application is in the discovery of ligands for bromodomains, which are recognition modules for acetylated lysine residues and play significant roles in reading the epigenetic code. A derivative of 3-amino-2-methylpyridine, closely related to the compound , was identified as a ligand for the BAZ2B bromodomain. This discovery was facilitated by automatic docking and further validated through protein crystallography, highlighting its potential in epigenetic studies and drug discovery (Marchand, Lolli, & Caflisch, 2016).

Amination Reactions

Another research avenue explores the amination of dibromopyridines, including derivatives that share structural similarities with 3-Amino-5-bromo-4-methylpyridin-2-ol. These studies provide insights into the reactivity and mechanisms of halogenopyridines in amination reactions, contributing valuable knowledge to organic synthesis methodologies (Streef & Hertog, 2010).

Fluorescent Sensor Development

Research also extends into the development of fluorescent sensors for metal ion detection, where derivatives of the compound in focus are utilized for selective recognition of ions such as aluminum. These sensors demonstrate "OFF-ON type" modes in the presence of specific ions, showcasing the compound's utility in environmental monitoring and biological imaging (Yadav & Singh, 2018).

Palladium-Catalyzed Reactions

The compound has been employed in palladium-catalyzed aminocarbonylation reactions, serving as a precursor for the synthesis of amides and other nitrogen-containing heterocycles. This application underscores its significance in the synthesis of complex organic molecules, potentially useful in pharmaceuticals and agrochemicals (Takács et al., 2012).

Novel Derivatives Synthesis

Further, the compound serves as a starting material in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. Such derivatives have been studied for their electronic properties and biological activities, including anti-thrombolytic and biofilm inhibition, highlighting the broad potential of this compound in medicinal chemistry (Ahmad et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

3-amino-5-bromo-4-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCZLSIEABVIDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652815 |

Source

|

| Record name | 3-Amino-5-bromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-4-methylpyridin-2-ol | |

CAS RN |

889943-27-5 |

Source

|

| Record name | 3-Amino-5-bromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.